molecular formula C21H19N3O5S B3468290 1-(NAPHTHALENE-2-SULFONYL)-4-(4-NITROBENZOYL)PIPERAZINE

1-(NAPHTHALENE-2-SULFONYL)-4-(4-NITROBENZOYL)PIPERAZINE

Cat. No.: B3468290
M. Wt: 425.5 g/mol
InChI Key: NOTICZPSDDGYOZ-UHFFFAOYSA-N
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Description

1-(NAPHTHALENE-2-SULFONYL)-4-(4-NITROBENZOYL)PIPERAZINE is a complex organic compound that features both naphthalene and nitrobenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(NAPHTHALENE-2-SULFONYL)-4-(4-NITROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common approach might include:

    Sulfonylation: Reacting naphthalene with a sulfonyl chloride to introduce the sulfonyl group.

    Piperazine Derivatization: Reacting the sulfonylated naphthalene with piperazine.

    Nitrobenzoylation: Finally, reacting the piperazine derivative with 4-nitrobenzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1-(NAPHTHALENE-2-SULFONYL)-4-(4-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe molecule.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(NAPHTHALENE-2-SULFONYL)-4-(4-NITROBENZOYL)PIPERAZINE would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(NAPHTHALENE-2-SULFONYL)-4-(4-NITROPHENYL)PIPERAZINE
  • 1-(NAPHTHALENE-2-SULFONYL)-4-(4-AMINOBENZOYL)PIPERAZINE

Uniqueness

1-(NAPHTHALENE-2-SULFONYL)-4-(4-NITROBENZOYL)PIPERAZINE is unique due to the presence of both a sulfonyl and a nitrobenzoyl group, which can impart distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c25-21(17-5-8-19(9-6-17)24(26)27)22-11-13-23(14-12-22)30(28,29)20-10-7-16-3-1-2-4-18(16)15-20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTICZPSDDGYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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